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3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone

Catalog No.
S3618572
CAS No.
736945-96-3
M.F
C20H19N3O2S
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanili...

CAS Number

736945-96-3

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22)

InChI Key

NTXBDULODNTCKP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3

3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone is a complex organic compound with the molecular formula C20_{20}H19_{19}N3_3O2_2S and a molecular weight of 365.45 g/mol. This compound features a fused isoquinoline structure, which is known for its diverse biological activities, combined with a thiazole moiety that enhances its pharmacological potential. The presence of the methoxy group on the aniline ring adds to the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Limited research exists on BDBM43434. However, BindingDB reports that this compound shows inhibitory activity against the human Transient Receptor Potential Channel 6 (TRPC6) []. TRPC channels are involved in various cellular functions, including calcium signaling, and their modulation is being investigated for potential therapeutic applications []. More research is needed to elucidate the specific mechanism by which this compound interacts with TRPC6.

GSK417651A is a small molecule with a specific effect on Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6 subtypes []. TRPC channels are a family of non-selective cation channels permeable to calcium (Ca2+) ions and play a crucial role in various physiological processes, including muscle function, cell proliferation, and sensory perception [].

TRPC Channel Modulation by GSK417651A

Studies have investigated GSK417651A as a tool to understand the function of TRPC3 and TRPC6 channels. Using a combination of electrophysiological techniques and pharmacological approaches, researchers have demonstrated that GSK417651A acts as a blocker for these specific TRPC channels []. This ability to inhibit TRPC3 and TRPC6 activity allows scientists to isolate their contribution to cellular signaling pathways and physiological functions.

For instance, studies employing GSK417651A have shed light on the role of TRPC channels in heart function []. Blocking TRPC3 and TRPC6 channels with GSK417651A has provided insights into how these channels influence cardiac contractility and rhythm.

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone typically involves several key reactions:

  • Formation of Isoquinoline Derivative: The isoquinoline structure can be synthesized through cyclization reactions involving appropriate precursors such as 1,2,3,4-tetrahydroisoquinoline.
  • Thiazole Synthesis: The thiazole ring is formed via the reaction of 4-methoxyaniline with thioamide derivatives in the presence of appropriate catalysts or reagents.
  • Coupling Reaction: The final product is obtained by coupling the isoquinoline derivative with the thiazole component using coupling agents like benzotriazole or phosphonium salts in solvents such as N,N-dimethylformamide.

These reactions are typically characterized by moderate to high yields, often exceeding 80% under optimized conditions .

3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone exhibits significant biological activities, particularly as an anti-cancer agent. It has been shown to inhibit PRMT5 (Protein Arginine Methyltransferase 5), an enzyme implicated in various cancers. The compound's unique structure allows it to interact effectively with biological targets associated with tumor growth and proliferation . Additionally, preliminary studies suggest potential antimicrobial properties against certain bacterial strains .

The synthesis of this compound can be accomplished through a multi-step process:

  • Preparation of Thiazole: Combine 4-methoxyaniline with a thioamide derivative under acidic or neutral conditions to form the thiazole ring.
  • Isoquinoline Formation: Use a cyclization method involving tetrahydroisoquinoline and suitable reagents to generate the isoquinoline component.
  • Final Coupling: React the two intermediates using coupling agents in a solvent like N,N-dimethylformamide at room temperature or slightly elevated temperatures for optimal yield .

This compound holds promise in medicinal chemistry due to its potential applications in treating various cancers through PRMT5 inhibition. Its unique structural features make it a candidate for further development in drug discovery programs targeting cancer and possibly other diseases influenced by methylation processes .

Interaction studies have indicated that 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone can effectively bind to PRMT5 and potentially other targets involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds exhibit structural similarities to 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone:

Compound NameStructure FeaturesBiological Activity
1. 5-MethoxyisoquinolinoneIsoquinoline baseAntimicrobial
2. Thiazole DerivativesThiazole ringAnticancer
3. N-MethylthiazoleMethylated thiazoleAntimicrobial
4. Isoquinoline AlkaloidsIsoquinoline coreVarious pharmacological effects

The uniqueness of 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone lies in its dual functionality as both an isoquinoline and thiazole derivative, which enhances its potential therapeutic applications compared to simpler analogs that may lack such diversity in activity profiles .

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.11979803 g/mol

Monoisotopic Mass

365.11979803 g/mol

Heavy Atom Count

26

UNII

WV82DEG4YA

Wikipedia

GSK417651A

Dates

Last modified: 04-15-2024

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